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Compound of Interest

Compound Name: BRD4884

Cat. No.: B15586506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of BRD4884, a potent and brain-penetrant histone deacetylase (HDAC)

inhibitor. The information is intended for researchers and professionals in the fields of

neuroscience, epigenetics, and drug discovery.

Chemical Structure and Properties
BRD4884 is a novel ortho-aminoanilide that exhibits kinetic selectivity for HDAC2.[1] Its

chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of BRD4884
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Property Value Reference

IUPAC Name

N-(4-amino-4'-fluoro[1,1'-

biphenyl]-3-yl)tetrahydro-2H-

pyran-4-carboxamide

[2]

CAS Number 1404559-91-6 [3]

Chemical Formula C₁₈H₁₉FN₂O₂ [2]

Molecular Weight 314.36 g/mol [2]

Appearance Crystalline solid [3]

SMILES
O=C(C1CCOCC1)NC2=CC(C

3=CC=C(F)C=C3)=CC=C2N
[4]

InChI Key
ZFCDNONWGMYBHA-

UHFFFAOYSA-N
[2]

Table 2: Solubility of BRD4884

Solvent Solubility Reference

DMSO 20 mg/mL (63.62 mM) [4]

DMF 30 mg/mL [3]

Ethanol 2 mg/mL [3]

DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL [3]

Biological Activity and Mechanism of Action
BRD4884 is a potent inhibitor of Class I histone deacetylases, with a distinct kinetic selectivity

for HDAC2.[1] Histone deacetylases are enzymes that remove acetyl groups from lysine

residues on histones, leading to chromatin compaction and transcriptional repression.[5] By

inhibiting HDACs, BRD4884 promotes histone acetylation, resulting in a more open chromatin

structure and the activation of gene expression.[2]
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The primary mechanism of action for BRD4884 involves the inhibition of HDAC1 and HDAC2,

and to a lesser extent, HDAC3. This inhibition leads to an increase in the acetylation of

histones, particularly at H3K9 and H4K12, which has been observed in primary mouse

neuronal cultures.[1] This epigenetic modification is associated with the transcriptional

activation of genes involved in synaptic plasticity and memory formation.[1]
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Mechanism of Action of BRD4884.

In Vitro Activity
BRD4884 demonstrates potent inhibition of HDAC1 and HDAC2, with a significantly lower

potency against HDAC3.[6] A key feature of BRD4884 is its kinetic selectivity, characterized by

a longer residence time on HDAC2 compared to HDAC1.[3][7]

Table 3: In Vitro Inhibitory Activity of BRD4884

Target IC₅₀ Reference

HDAC1 29 nM [6]

HDAC2 62 nM [6]

HDAC3 1090 nM [6]

Table 4: Kinetic Binding Properties of BRD4884
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Target Half-life (t₁/₂) Reference

HDAC1 20 minutes [3][7]

HDAC2 143 minutes [3][7]

In Vivo Activity and Pharmacokinetics
BRD4884 is a brain-penetrant molecule, a crucial property for targeting central nervous system

disorders.[1][3] In vivo studies have demonstrated its efficacy in a mouse model of

neurodegeneration.[1][2]

Table 5: In Vivo Properties of BRD4884

Property Value Species Reference

Half-life (t₁/₂) 0.9 hours Mouse [1][4]

Brain-to-Plasma Ratio

(AUC)
1.29 Mouse [1]

Experimental Protocols
Detailed, step-by-step experimental protocols for the studies cited are not publicly available.

However, this section outlines the general methodologies employed in the characterization of

BRD4884.

General Workflow for Preclinical Evaluation
The preclinical evaluation of BRD4884 likely followed a workflow involving initial enzymatic

assays to determine potency, followed by cell-based assays to assess cellular activity and

mechanism, and finally in vivo studies in animal models to evaluate pharmacokinetics and

efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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